Cas no 89615-42-9 (2,3,5-Tri-O-benzyl-β-L-arabinofuranose)

2,3,5-Tri-O-benzyl-β-L-arabinofuranose 化学的及び物理的性質
名前と識別子
-
- 2,3,5-Tri-O-benzyl-β-L-arabinofuranose
- 2,3,5-TRI-O-BENZYL- BETA-L -ARABINOFURANOSE
- 2,3,5-Tri-O-benzyl-L-arabinofuranose
- b-L-Arabinofuranose,2,3,5-tris-O-(phenylmethyl)-
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- MDL: MFCD00053542
- インチ: InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26-/m0/s1
- InChIKey: NAQUAXSCBJPECG-SSUZURRFSA-N
- SMILES: C1=CC=C(C=C1)COC[C@H]2[C@@H]([C@H]([C@@H](O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 31
- 回転可能化学結合数: 10
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 84-85 ºC
- Solubility: ほとんど溶けない(0.022 g/l)(25ºC)、
2,3,5-Tri-O-benzyl-β-L-arabinofuranose Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T76330-1g |
2,3,5-TRI-O-BENZYL-β-L-ARABINO-FURANOSE |
89615-42-9 | 98% | 1g |
¥1458.0 | 2023-09-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T820064-250mg |
2,3,5-Tri-O-benzyl-β-L-arabinofuranose |
89615-42-9 | 98% | 250mg |
¥276.30 | 2022-09-28 | |
eNovation Chemicals LLC | D751212-1g |
2,3,5-TRI-O-BENZYL-BETA-L-ARABINO-FURANOSE |
89615-42-9 | 95% | 1g |
$185 | 2024-06-06 | |
Alichem | A159002946-25g |
(2S,3R,4S,5S)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol |
89615-42-9 | 97% | 25g |
$497.97 | 2023-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T820064-1g |
2,3,5-Tri-O-benzyl-β-L-arabinofuranose |
89615-42-9 | 98% | 1g |
¥864.90 | 2022-09-28 | |
TRC | T896005-5g |
2,3,5-Tri-O-benzyl-L-arabinofuranose |
89615-42-9 | 5g |
$ 210.00 | 2022-06-02 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T76330-250mg |
2,3,5-TRI-O-BENZYL-β-L-ARABINO-FURANOSE |
89615-42-9 | 98% | 250mg |
¥468.0 | 2023-09-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009946-250mg |
2,3,5-Tri-O-benzyl-β-L-arabinofuranose |
89615-42-9 | 98% | 250mg |
¥295 | 2024-05-21 | |
eNovation Chemicals LLC | D751212-5g |
2,3,5-TRI-O-BENZYL-BETA-L-ARABINO-FURANOSE |
89615-42-9 | 95% | 5g |
$335 | 2024-06-06 | |
Chemenu | CM196456-25g |
(2S,3R,4S,5S)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol |
89615-42-9 | 97% | 25g |
$*** | 2023-03-29 |
2,3,5-Tri-O-benzyl-β-L-arabinofuranose 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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8. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
2,3,5-Tri-O-benzyl-β-L-arabinofuranoseに関する追加情報
Comprehensive Overview of 2,3,5-Tri-O-benzyl-β-L-arabinofuranose (CAS No. 89615-42-9)
2,3,5-Tri-O-benzyl-β-L-arabinofuranose (CAS No. 89615-42-9) is a highly specialized carbohydrate derivative widely utilized in organic synthesis, pharmaceutical research, and glycoscience. This compound, characterized by its benzyl-protected arabinofuranose structure, plays a pivotal role in the synthesis of nucleosides, glycoconjugates, and other bioactive molecules. Its unique β-L-configuration and protective groups make it a valuable intermediate for researchers exploring sugar chemistry and drug development.
The growing interest in 2,3,5-Tri-O-benzyl-β-L-arabinofuranose aligns with current trends in precision medicine and bioconjugation. As the demand for glycosylation reagents surges, this compound has gained attention for its ability to facilitate stereoselective reactions—a critical factor in developing next-generation therapeutics. Researchers frequently inquire about its synthetic applications, stability under various conditions, and commercial availability, reflecting its relevance in modern laboratories.
From a structural perspective, the benzyl groups in 2,3,5-Tri-O-benzyl-β-L-arabinofuranose provide robust protection for hydroxyl functionalities, enabling selective deprotection strategies. This feature is particularly advantageous for constructing complex oligosaccharides or modifying natural products. Recent publications highlight its use in click chemistry and enzyme-catalyzed transformations, addressing common search queries like "how to handle air-sensitive sugar derivatives" or "benzyl ether cleavage methods."
The compound’s role extends to carbohydrate-based vaccine research, a hot topic since the COVID-19 pandemic. Its L-arabinose backbone mimics rare sugar motifs found in bacterial polysaccharides, making it instrumental in immunogen design. Discussions on platforms like ResearchGate often emphasize its compatibility with automated synthesizers and scalability—key concerns for industrial applications.
Quality control of 2,3,5-Tri-O-benzyl-β-L-arabinofuranose typically involves HPLC purity analysis and NMR characterization, as users frequently search for "CAS 89615-42-9 spectral data." Suppliers now provide detailed certificates of analysis (CoA) to meet stringent regulatory requirements, especially for GMP-grade materials used in preclinical studies.
Environmental and safety considerations are also prominent in searches related to this compound. While not classified as hazardous, best practices recommend handling it under anhydrous conditions due to its sensitivity to moisture. This aligns with the broader shift toward green chemistry in synthetic workflows—a trending search term among academic and industrial chemists.
In summary, 2,3,5-Tri-O-benzyl-β-L-arabinofuranose (CAS No. 89615-42-9) represents a versatile tool bridging traditional carbohydrate chemistry and cutting-edge biopharmaceutical innovation. Its applications span from small-molecule drug discovery to glycobiology, answering the increasing demand for structurally defined sugar intermediates in life sciences.
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